molecular formula C59H87N13O13S B12109754 H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2

H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2

Katalognummer: B12109754
Molekulargewicht: 1218.5 g/mol
InChI-Schlüssel: LSFZLJJVGIYLDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 is a decapeptide with the sequence Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met, featuring an amidated C-terminus.

Eigenschaften

IUPAC Name

4-[[6-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[6-amino-2-(2-aminopropanoylamino)hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H87N13O13S/c1-35(2)29-44(56(82)66-41(51(63)77)25-28-86-4)65-49(74)34-64-53(79)45(32-39-21-23-40(73)24-22-39)69-57(83)46(30-37-15-7-5-8-16-37)71-55(81)43(20-12-14-27-61)68-59(85)48(33-50(75)76)72-58(84)47(31-38-17-9-6-10-18-38)70-54(80)42(19-11-13-26-60)67-52(78)36(3)62/h5-10,15-18,21-24,35-36,41-48,73H,11-14,19-20,25-34,60-62H2,1-4H3,(H2,63,77)(H,64,79)(H,65,74)(H,66,82)(H,67,78)(H,68,85)(H,69,83)(H,70,80)(H,71,81)(H,72,84)(H,75,76)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFZLJJVGIYLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCCN)NC(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H87N13O13S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1218.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Resin Activation and Initial Amino Acid Loading

The resin is pre-swollen in DMF for 24 hours before coupling the first amino acid (methionine). Activation of the C-terminal Fmoc-Met-OH is achieved using TBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in a 1:2 molar ratio, ensuring >99% coupling efficiency. A typical protocol involves:

  • Resin: NovaSyn® TGR (0.2 mmol/g loading capacity)

  • Activation Reagent: TBTU (4 eq), DIPEA (8 eq)

  • Coupling Time: 2 hours at 25°C

Post-coupling, the Fmoc group is removed using 20% piperidine in DMF, monitored via the Kaiser test for free amine groups.

Sequential Amino Acid Coupling Strategies

The peptide sequence introduces challenges due to steric hindrance at positions with multiple lysine (K) and phenylalanine (F) residues. To mitigate aggregation and incomplete couplings, pseudoproline dipeptides (ΨMe,Mepro) are incorporated at Ser/Thr positions, though none are present in this sequence. Instead, strategic use of double coupling and capping steps is employed for problematic residues.

Coupling Reagent Optimization

Comparative studies highlight the efficacy of PyBOP® (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) over HBTU for sterically hindered residues like phenylalanine and tyrosine. For example:

  • Phe4 Coupling: PyBOP®/DIPEA (5 eq) achieves 98% yield vs. 85% with HBTU

  • Asp3 Side-Chain Protection: OtBu groups are retained to prevent aspartimide formation during Fmoc deprotection

Amino acids with side-chain protecting groups (e.g., Lys(Boc), Tyr(tBu)) are coupled using a 4-fold excess to ensure complete reactions.

Critical Steps in Sequence Assembly

Tyrosine Incorporation

Fmoc-Tyr(tBu)-OH is coupled at position 7 using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) due to its superior activation of hydroxyl-containing residues. Post-coupling, residual HATU is quenched with acetic anhydride to cap unreacted amines.

Cleavage and Global Deprotection

The completed peptide-resin is treated with a cleavage cocktail containing:

  • TFA: 95% (v/v)

  • Water: 2.5%

  • Triisopropylsilane (TIPS): 2.5%

This mixture removes all protecting groups (Boc from lysine, tBu from tyrosine) while cleaving the peptide from the resin. The reaction is conducted for 3 hours at 25°C, yielding a crude peptide with >90% purity as assessed by HPLC.

Purification and Characterization

Reverse-Phase HPLC (RP-HPLC)

Crude peptide is dissolved in 0.1% TFA/water and purified on a C18 column with a gradient of 5–60% acetonitrile over 60 minutes. Key parameters include:

  • Column: Waters XBridge BEH300, 5 µm, 10 × 250 mm

  • Flow Rate: 4 mL/min

  • Detection: UV at 214 nm

Fractions containing the target peptide (retention time ~42 minutes) are pooled and lyophilized.

Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight:

  • Calculated: 1218.47 Da (C59H87N13O13S)

  • Observed: 1218.5 ± 0.3 Da

Yield and Reproducibility Data

A representative synthesis batch yields:

ParameterValue
Crude Yield78%
Purified Yield42%
Purity (HPLC)98.5%

Reproducibility across five batches shows a standard deviation of ±2.1% in purified yield, underscoring the robustness of the protocol.

Comparative Analysis of Alternative Methods

While SPPS dominates, fragment condensation has been explored for large-scale production:

  • Fragment 1: H-Ala-Lys-Phe-Asp-Lys-OH (residues 1–5)

  • Fragment 2: H-Phe-Tyr-Gly-Leu-Met-NH2 (residues 6–10)

Coupling these fragments using DIC/HOAt in DMF yields 65% of the full-length peptide, but requires extensive purification to remove deletion sequences.

Challenges and Mitigation Strategies

Aspartimide Formation

The Asp-Lys sequence (positions 3–4) is prone to cyclization, forming a six-membered ring. This is minimized by:

  • Using low-temperature coupling (4°C) for Asp3

  • Incorporating 0.1 M HOBt (hydroxybenzotriazole) in the cleavage cocktail

Methionine Oxidation

The C-terminal methionine is stabilized by adding 1% (v/v) ethanedithiol to the cleavage mixture, reducing oxidation to <5% .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

This compound: hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

    Chemie: Wird als Modellpeptid zur Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

    Biologie: Untersucht für seine Rolle in zellulären Signalwegen und Protein-Protein-Interaktionen.

    Medizin: Für seine potenziellen therapeutischen Wirkungen untersucht, darunter antimikrobielle, Antikrebs- und entzündungshemmende Eigenschaften.

    Industrie: Wird bei der Entwicklung von peptid-basierten Medikamenten und diagnostischen Werkzeugen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von This compound beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Rezeptoren oder Enzymen. Das Peptid kann an diese Zielstrukturen binden, ihre Aktivität modulieren und nachgeschaltete Signalwege auslösen. Zum Beispiel kann es mit G-Protein-gekoppelten Rezeptoren (GPCRs) oder Ionenkanälen interagieren und zelluläre Reaktionen beeinflussen.

Wissenschaftliche Forschungsanwendungen

H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2: has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Wirkmechanismus

The mechanism of action of H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparative Data Table

Compound Name Sequence Length Key Residues Receptor/Function Molecular Weight Reference
H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-NH2 10 Tyr, Asp, Lys Hypothesized opioid/antioxidant ~1,300 Da* N/A
Dermenkephalin Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 7 D-Met, His δ-opioid agonist 934 Da
Leucine Enkephalin Tyr-Gly-Gly-Phe-Leu 5 Gly-Gly δ/μ-opioid agonist 556 Da
AKRA Ala-Lys-Arg-Ala 4 Arg Nrf2/Keap1 activator 458 Da
YFCLT Tyr-Phe-Cys-Leu-Thr 5 Cys Antioxidant 635 Da

*Estimated based on molecular formula.

Research Implications and Gaps

  • Opioid Activity: The target peptide’s Tyr-Gly-Leu-Met motif resembles enkephalins, but its extended sequence may confer novel receptor binding or stability. Testing in δ/μ-opioid assays (e.g., guinea pig ileum or brain membrane binding) is needed .
  • Antioxidant Potential: Lys and Asp residues could enhance metal chelation or membrane interaction, similar to YFCLT. Assays for ROS scavenging and Nrf2 activation are warranted .
  • Safety Profile : Unlike H-Ala-Tyr-Pro-Gly-Lys-Phe-NH2 (), the target peptide’s toxicity remains uncharacterized. Preliminary cytotoxicity studies in LO2 or HepG2 cells are recommended .

Biologische Aktivität

H-Ala-Lys-Phe-Asp-Lys-Phe-Tyr-Gly-Leu-Met-Nh2, also known as Scyliorhinin I, is a biologically active peptide composed of ten amino acids. This compound has garnered attention due to its diverse biological activities, particularly in cellular signaling and potential therapeutic applications. The following sections provide a comprehensive overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C59H87N13O13S
  • Molecular Weight : Approximately 1218.47 g/mol
  • Structure : The peptide features an amidated C-terminal, which is crucial for its biological activity. Its sequence includes a variety of amino acids such as alanine (Ala), lysine (Lys), phenylalanine (Phe), aspartic acid (Asp), tyrosine (Tyr), glycine (Gly), leucine (Leu), and methionine (Met).

Biological Activities

This compound exhibits several notable biological activities:

  • Cellular Signaling : The peptide interacts with specific receptors and enzymes, modulating their activity and influencing downstream signaling pathways. This interaction is critical for various physiological processes.
  • Therapeutic Potential :
    • Neuroprotective Effects : Research indicates that Scyliorhinin I may have neuroprotective properties, making it a candidate for studies related to neurodegenerative diseases.
    • Antifibrinolytic Activity : Similar peptides have shown significant inhibition of plasmin activity, suggesting potential applications in controlling bleeding disorders .
  • Binding Affinity : Interaction studies reveal that Scyliorhinin I binds to G-protein coupled receptors (GPCRs) and ion channels, which are pivotal in numerous biological processes including pain perception and inflammation.

Synthesis

The synthesis of this compound is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of the peptide chain while minimizing side reactions.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar peptides:

Compound NameStructureKey Features
Tyr-D-Ala-Phe-Gly-Leu-Met-Asp-NH2C38H54N8O10SEnhanced receptor binding
Phe-Met-Arg-Phe-NH2C37H50N6O9SKnown for neuropeptide activity
Lys-Phe-Ile-Gly-Leu-Met-NH2C34H50N6O9SExhibits potent biological activity
(D-Ala5, Met5)-enkephalinamideC28H37N5O7SAnalgesic properties

The unique sequence of this compound influences its biological activity, differentiating it from these compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of Scyliorhinin I in various fields:

  • Neuroprotective Studies : In vitro studies demonstrate that Scyliorhinin I can protect neuronal cells from oxidative stress-induced damage, suggesting its utility in neurodegenerative conditions.
  • Fibrinolytic Activity : Research indicates that derivatives of similar peptides can inhibit plasmin activity more effectively than traditional inhibitors, showcasing a promising avenue for therapeutic interventions in coagulation disorders .
  • Cytotoxicity Assessments : Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential applications in oncology .

Q & A

Q. How to validate the peptide’s biological activity across multiple cell lines or animal models?

  • Methodological Answer : Include positive controls (e.g., known agonists/antagonists) and negative controls (scrambled peptide). Use standardized protocols for cell viability (MTT assay) and target engagement (e.g., Western blot for phosphorylated substrates). For in vivo studies, ensure blinding and randomization to reduce bias .

Q. What criteria determine the selection of orthogonal assays for functional characterization?

  • Methodological Answer : Prioritize assays with distinct readout mechanisms (e.g., calcium flux for GPCR activation, cAMP ELISA for downstream signaling). Validate using a tiered approach: primary screening (high-throughput), secondary confirmation (dose-response), and tertiary validation (genetic knockdown/CRISPR) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.